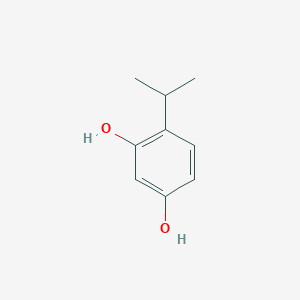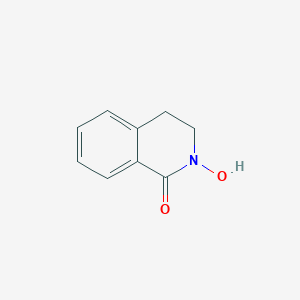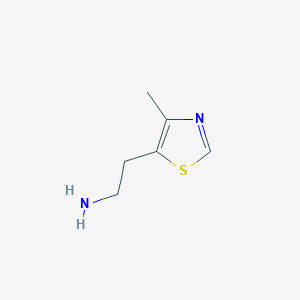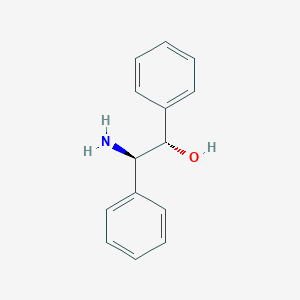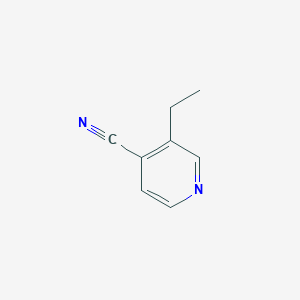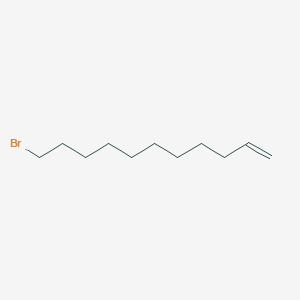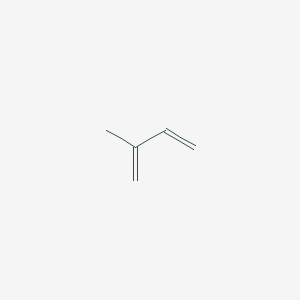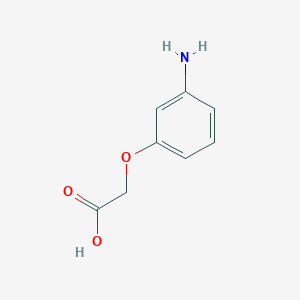
(3-Aminophenoxy)acetic acid
Vue d'ensemble
Description
“(3-Aminophenoxy)acetic acid” is a chemical compound with the CAS Number: 6274-24-4 and a molecular weight of 167.16 . It has a linear formula of C8 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “(3-Aminophenoxy)acetic acid” is represented by the linear formula C8 H9 N O3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Physical And Chemical Properties Analysis
“(3-Aminophenoxy)acetic acid” is a solid at room temperature .Applications De Recherche Scientifique
Anti-Inflammatory Agents
“(3-Aminophenoxy)acetic acid” derivatives have been used in the design and synthesis of new anti-inflammatory agents . These compounds have shown significant inhibition of COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Some of these compounds have shown significant anti-inflammatory effects without causing stomach ulcers .
Pain-Relieving Effects
Compounds derived from “(3-Aminophenoxy)acetic acid” have been thoroughly analyzed for their pain-relieving effects . They have shown significant in vivo inhibition for paw thickness, indicating their potential as analgesics .
Histological Changes
The potent compounds derived from “(3-Aminophenoxy)acetic acid” have been used to study histological changes . They have been found to lower TNF-α and PGE-2, which are involved in inflammation and pain .
Toxicological Properties
“(3-Aminophenoxy)acetic acid” derivatives have been studied for their toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Synthesis of Pharmaceuticals
“(3-Aminophenoxy)acetic acid” is used throughout the manufacture of pharmaceuticals . Its derivatives have shown promise as potential therapeutic candidates .
Production of Pesticides and Fungicides
“(3-Aminophenoxy)acetic acid” is also used in the production of pesticides and fungicides . Its derivatives have been studied for their potential use in these applications .
Dye Manufacturing
“(3-Aminophenoxy)acetic acid” is used in the manufacture of dyes . Its derivatives have been studied for their potential use in dye manufacturing .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as acetic acid, have antimicrobial properties and are used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid, a related compound, is known to induce pain sensation through a mechanism that leads to the production of a localized inflammatory response . This is achieved by the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (COX), leading to the production of prostaglandins .
Biochemical Pathways
For instance, IAA biosynthesis in microorganisms involves multiple pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds, like nonsteroidal anti-inflammatory drugs (nsaids), are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Related compounds like acetic acid are known to have antimicrobial properties and are used to treat infections caused by bacteria or fungus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Aminophenoxy)acetic acid. For instance, the biosynthesis of related compounds like IAA can be influenced by factors such as carbon source, pH, sodium chloride concentration, and tryptophan content in the culture medium .
Propriétés
IUPAC Name |
2-(3-aminophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJQYPZFXSJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978373 | |
| Record name | (3-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenoxy)acetic acid | |
CAS RN |
6274-24-4 | |
| Record name | 2-(3-Aminophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6274-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

